![molecular formula C19H20O4 B1639177 Eriosematin CAS No. 168010-17-1](/img/structure/B1639177.png)
Eriosematin
Overview
Description
Eriosematin is a compound found in the genus Eriosema (Fabaceae), which includes approximately 150 species of shrubs, shrublets, and herbs . It is specifically derived from the roots of Flemingia philippinensis and has been found to have antiproliferative activity and apoptosis-inducing properties .
Synthesis Analysis
The synthesis of Eriosematin involves complex chemical reactions. A study on the synthesis and analysis of Eriosema isoflavonoids and derivatives thereof provides insights into the process . The total synthesis of kraussianone 1, a compound related to Eriosematin, employed the Suzuki-Miyaura reaction for the construction of the isoflavone nucleus and the regioselective introduction of the dimethylpyran scaffolds to the A- and B-rings .Scientific Research Applications
Antidiarrheal Activity
Eriosematin has been isolated from the roots of Eriosema chinense and has shown significant antidiarrheal activity. It was effective in inhibiting peristaltic index (small intestinal transit) and reducing intestinal fluid volume in induced diarrhea models . Further research has been conducted to identify the mechanism of Eriosematin E against Shigella flexneri -induced diarrhea using in vitro, in vivo, and in silico models .
Ethnopharmacology
The genus Eriosema has been traditionally used as household remedies against various human ailments, suggesting that compounds like Eriosematin may have multiple pharmacological activities .
Safety and Hazards
The safety data sheet for Eriosematin suggests that it may require handling with appropriate personal protective equipment, including safety goggles, protective gloves, and impervious clothing . It also suggests ensuring adequate ventilation and providing an accessible safety shower and eye wash station .
Future Directions
While Eriosematin and the Eriosema genus have shown promising pharmacological properties, the utility of several of the described uses has not yet been confirmed in pharmacological studies . Therefore, future research could focus on validating these uses and exploring the potential therapeutic applications of Eriosematin.
Mechanism of Action
Target of Action
It’s known that eriosematin exhibits antiproliferative activity, suggesting that it may target cellular mechanisms involved in cell growth and division .
Mode of Action
Eriosematin’s mode of action is primarily characterized by its antiproliferative and apoptosis-inducing properties . This suggests that Eriosematin interacts with its targets to inhibit cell proliferation and induce programmed cell death, or apoptosis .
Biochemical Pathways
The antiproliferative and apoptosis-inducing activities of eriosematin suggest that it may influence pathways related to cell growth, division, and programmed cell death .
Result of Action
Eriosematin’s antiproliferative activity results in the inhibition of cell growth and division . Additionally, its apoptosis-inducing property leads to programmed cell death . These actions at the molecular and cellular levels contribute to Eriosematin’s potential therapeutic effects.
Action Environment
The genus eriosema, from which eriosematin is derived, is widely distributed across tropical and subtropical regions of the world . This suggests that the plant, and potentially its derived compounds like Eriosematin, have adapted to a variety of environmental conditions.
properties
IUPAC Name |
5-hydroxy-2,2-dimethyl-10-(3-methylbut-2-enyl)pyrano[3,2-g]chromen-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O4/c1-11(2)5-6-13-17-12(7-9-19(3,4)23-17)16(21)15-14(20)8-10-22-18(13)15/h5,7-10,21H,6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYFIMGDPCRCSAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C(=C(C3=C1OC=CC3=O)O)C=CC(O2)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Eriosematin |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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